molecular formula C28H42O2 B12519010 2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) CAS No. 659725-24-3

2,2'-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol)

Cat. No.: B12519010
CAS No.: 659725-24-3
M. Wt: 410.6 g/mol
InChI Key: IVKNHVOZWLOAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two phenolic groups connected by an ethane bridge, with tert-butyl and propyl substituents enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) typically involves the reaction of 6-tert-butyl-4-propylphenol with ethane-1,1-diyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols.

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential use in drug formulations due to its stability and reactivity.

    Industry: Utilized as an additive in lubricants and fuels to enhance performance and longevity.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with methyl groups instead of propyl groups.

    2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Contains ethyl groups instead of propyl groups.

Uniqueness

2,2’-(Ethane-1,1-diyl)bis(6-tert-butyl-4-propylphenol) is unique due to its specific substituents, which confer enhanced stability and reactivity compared to its analogs. The presence of propyl groups provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications.

Properties

CAS No.

659725-24-3

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

IUPAC Name

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propylphenyl)ethyl]-4-propylphenol

InChI

InChI=1S/C28H42O2/c1-10-12-19-14-21(25(29)23(16-19)27(4,5)6)18(3)22-15-20(13-11-2)17-24(26(22)30)28(7,8)9/h14-18,29-30H,10-13H2,1-9H3

InChI Key

IVKNHVOZWLOAGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)CCC)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.